molecular formula C17H25NO2 B4897375 N-(5-tert-butyl-2-methoxyphenyl)cyclopentanecarboxamide

N-(5-tert-butyl-2-methoxyphenyl)cyclopentanecarboxamide

Cat. No.: B4897375
M. Wt: 275.4 g/mol
InChI Key: LCMKJBMNNCTGRZ-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methoxyphenyl)cyclopentanecarboxamide: is an organic compound that features a cyclopentanecarboxamide group attached to a 5-tert-butyl-2-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-2-methoxyphenyl)cyclopentanecarboxamide typically involves the reaction of 5-tert-butyl-2-methoxyaniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of N-(5-tert-butyl-2-hydroxyphenyl)cyclopentanecarboxamide.

    Reduction: Formation of N-(5-tert-butyl-2-methoxyphenyl)cyclopentanol.

    Substitution: Formation of N-(5-tert-butyl-2-nitrophenyl)cyclopentanecarboxamide or N-(5-tert-butyl-2-bromophenyl)cyclopentanecarboxamide.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry:

  • Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

  • N-(5-tert-butyl-2-methoxyphenyl)acetamide
  • N-(5-tert-butyl-2-methoxyphenyl)propionamide
  • N-(5-tert-butyl-2-methoxyphenyl)butyramide

Uniqueness: N-(5-tert-butyl-2-methoxyphenyl)cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-17(2,3)13-9-10-15(20-4)14(11-13)18-16(19)12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMKJBMNNCTGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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